ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate
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Overview
Description
Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate is an organic compound with the molecular formula C10H16O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate can be synthesized through several methods. One common route involves the reaction of 4-chlorotetrahydropyran with ethyl 3-(N,N-dimethylamino)acrylate in the presence of magnesium in tetrahydrofuran. The reaction mixture is refluxed, followed by the addition of ethyl 1-(dimethylamino)eth-1-ene-2-carboxylate . The product is obtained after customary work-up and purification.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate can be compared with other similar compounds, such as:
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the ester and propenoate groups.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another derivative with a different ester group.
Ethyl 5-acetoxypenta-2,3-dienoate: A compound used in the synthesis of 2H-pyrans.
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
LLRZTGSOBOFVQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
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